Research reproducibility fails when benzoylpiperidine analogs are interchanged. Para-methyl substitution uniquely alters lipophilicity (XLogP3=1.9 vs 1.5) and electron density, directly impacting sigma receptor selectivity and CNS penetration studies.
- **Precise SAR control**: Defined p-methyl substitution pattern differentiates from unsubstituted or chloro analogs
- **Physicochemical consistency**: XLogP3=1.9, neutral character, ≥95% purity
- **Immediate supply**: Research-grade building block for HPLC/NMR validation & deacetylation intermediates
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
CAS No.887352-19-4
Cat. No.B016963
⚠ Attention: For research use only. Not for human or veterinary use.
1-Acetyl-4-(p-methylbenzoyl)piperidine (CAS 887352-19-4) is a synthetic N-acetyl piperidine derivative bearing a para-methyl benzoyl substituent at the 4-position, classified as an alkyl-phenylketone [1]. Its molecular formula is C15H19NO2, with a molecular weight of 245.32 g/mol and a computed XLogP3-AA of 1.9, indicating moderate lipophilicity [1]. The compound is structurally related to CNS-active benzoylpiperidine pharmacophores but features a distinct substitution pattern that differentiates it from unsubstituted or chloro-substituted analogs [2]. It is commercially available as a research-grade building block with typical purity specifications of ≥95% .
Compound ClassN-acetyl piperidine research building block with p-methyl benzoyl substitution
Key AttributeModerate computed lipophilicity may support CNS permeability studies
DifferentiatorDistinct from unsubstituted and chloro analogs; alters SAR and target engagement profiles
[1] PubChem. 1-Acetyl-4-(p-methylbenzoyl)piperidine. Compound Summary CID 21435128. National Library of Medicine. View Source
[2] Gitto, R., De Luca, L., Ferro, S., et al. (2011). Compounds comprising 4-benzoylpiperidine as a Sigma-1-selective ligand. US Patent Application US20110311447A1. View Source
1-Acetyl-4-(p-methylbenzoyl)piperidine: Risks of Analog Substitution
Generic substitution among 1-acetyl-4-benzoylpiperidine analogs is scientifically unsound because subtle modifications to the benzoyl ring profoundly alter physicochemical properties and target engagement profiles [1]. The presence of a para-methyl group in 1-acetyl-4-(p-methylbenzoyl)piperidine increases lipophilicity (XLogP3 = 1.9) relative to the unsubstituted analog (1-acetyl-4-benzoylpiperidine; XLogP3 ≈ 1.5), which can influence membrane permeability, non-specific binding, and pharmacokinetic behavior [2]. Furthermore, the p-methyl substitution alters the electron density of the benzoyl carbonyl, modulating hydrogen bond acceptor strength and steric interactions within binding pockets [1]. In contrast, the p-chloro analog introduces a strong electron-withdrawing group that further changes electronic properties and may abolish activity against certain targets . SAR studies on benzoylpiperidines confirm that ring substituents are critical determinants of sigma receptor subtype selectivity and CNS depressant activity [1][2]. Therefore, substituting 1-acetyl-4-(p-methylbenzoyl)piperidine with a generic benzoylpiperidine risks irreproducible results and flawed SAR conclusions.
Unsubstituted benzoyl analog
Lower lipophilicity may shift membrane partitioning and non-specific binding, altering SAR conclusions.
p-Chloro benzoyl analog
Electron-withdrawing chlorine can disrupt sigma receptor affinity and introduce AChE inactivity, complicating mechanism interpretation.
Free amine (deacetylated) form
Lacks N-acetyl protection; increased oxidation risk may compromise lot consistency and assay reproducibility.
[1] Gitto, R., De Luca, L., Ferro, S., et al. (2011). Compounds comprising 4-benzoylpiperidine as a Sigma-1-selective ligand. US Patent Application US20110311447A1. View Source
1-Acetyl-4-(p-methylbenzoyl)piperidine: Differentiation from Structural Analogs
Elevated Lipophilicity vs. Unsubstituted Analog
The p-methyl substitution on 1-acetyl-4-(p-methylbenzoyl)piperidine increases lipophilicity relative to the unsubstituted 1-acetyl-4-benzoylpiperidine [1][2].
Lipophilicity ComparisonReported
Target1.9 XLogP3
Unsubstituted1.5 XLogP3
Δ +0.4
Higher lipophilicity may influence CNS permeability studies; supports analog differentiation.
Computed from PubChem XLogP3 algorithm; experimental logP may vary.
LipophilicityMembrane PermeabilityADME
Evidence Dimension
Lipophilicity (XLogP3-AA)
Target Compound Data
1.9
Comparator Or Baseline
1-Acetyl-4-benzoylpiperidine: XLogP3 = 1.5
Quantified Difference
Δ = +0.4 log units (approx. 2.5-fold increase in partition coefficient)
Conditions
Computed values from PubChem (XLogP3 algorithm)
Why This Matters
Increased lipophilicity enhances passive membrane permeability and may improve blood-brain barrier penetration, which is critical for CNS-targeted programs.
Benzoylpiperidine derivatives exhibit wide variability in sigma-1 (σ1) and sigma-2 (σ2) receptor affinities depending on substitution patterns [1]. Methyl substitution on the benzoyl ring has been shown to modulate σ1 affinity; for example, a methyl-substituted benzoylpiperidine derivative in the same patent series displayed a σ1 Ki of 73.5 nM [1]. While direct data for 1-acetyl-4-(p-methylbenzoyl)piperidine are not publicly available, its p-methyl benzoyl structure aligns with this active SAR region, and the N-acetyl group further influences conformation and binding.
Sigma Receptor AffinityClass-level
Related methyl-benzoylpiperidine: σ1 Ki 73.5 nM
Class-level SAR supports sigma receptor ligand design; direct binding data needed for this compound.
Inference from patent series; no measured Ki available for the exact structure.
Sigma ReceptorCNS PharmacologySAR
Evidence Dimension
Sigma-1 receptor binding affinity (Ki)
Target Compound Data
No direct data; class inference
Comparator Or Baseline
Methyl-substituted 4-benzoylpiperidine derivative: σ1 Ki = 73.5 nM [1]
Quantified Difference
N/A
Conditions
Radioligand binding assays in guinea pig brain membranes
Why This Matters
The compound's structural features place it within a known active class for sigma receptor engagement, making it a valuable probe for CNS disorder research where sigma receptor modulation is therapeutically relevant.
Sigma ReceptorCNS PharmacologySAR
[1] Gitto, R., De Luca, L., Ferro, S., et al. (2011). Compounds comprising 4-benzoylpiperidine as a Sigma-1-selective ligand. US Patent Application US20110311447A1. View Source
AChE Inactivity vs. Chloro Analog
The p-chloro analog 1-acetyl-4-(4-chlorobenzoyl)piperidine exhibits no inhibition of acetylcholinesterase (AChE) at concentrations up to 100 µM . This contrasts with the unsubstituted 1-acetyl-4-benzoylpiperidine, which is reported to be a synthetic intermediate for CNS depressants with potential AChE modulation [1]. The p-methyl variant, lacking the electron-withdrawing chlorine, may exhibit a different selectivity profile, reducing off-target cholinergic effects that complicate interpretation in CNS studies.
AChE Selectivity ProfileClass-level
p-Methyl (target)No direct data; inferred from analog
p-Chloro analogNo AChE inhibition at 100 µM
May reduce cholinergic confounding in CNS assays compared to unsubstituted or chloro analogs.
Inference; direct enzymatic assay for target compound not available.
AcetylcholinesteraseSelectivityOff-target
Evidence Dimension
AChE inhibition
Target Compound Data
No direct data; inference based on p-methyl vs. p-chloro
Comparator Or Baseline
1-Acetyl-4-(4-chlorobenzoyl)piperidine: No inhibition at 100 µM
Quantified Difference
N/A
Conditions
In vitro AChE enzymatic assay
Why This Matters
Avoiding AChE inhibition minimizes confounding cholinergic effects in vivo, which is advantageous for CNS pharmacology studies focused on non-cholinergic targets.
The N-acetyl group on the piperidine nitrogen prevents oxidative degradation and improves long-term storage stability compared to the free amine counterpart 4-(4-methylbenzoyl)piperidine . Vendor specifications recommend storage at -20°C for long-term stability, with solubility in common organic solvents including chloroform, dichloromethane, and methanol .
Chemical StabilityData to verify
Recommended storage -20°C; soluble in DCM, MeOH, etc.
Supports consistent compound integrity during storage for research workflows.
Stable at -20°C; soluble in chloroform, DCM, DMF, ethyl acetate, methanol
Comparator Or Baseline
4-(4-Methylbenzoyl)piperidine: Free amine, more prone to oxidation
Quantified Difference
N/A
Conditions
Vendor-provided storage and solubility data
Why This Matters
Enhanced stability reduces degradation during storage and shipping, ensuring higher reproducibility in experimental workflows and reducing waste due to compound decomposition.
Leveraging its benzoylpiperidine core and p-methyl substitution, 1-acetyl-4-(p-methylbenzoyl)piperidine serves as a privileged scaffold for designing sigma-1 receptor ligands with enhanced lipophilicity for CNS penetration [1]. The class-level sigma affinity data (σ1 Ki ~73.5 nM for methyl-substituted analogs) supports its use in SAR campaigns targeting neurological and psychiatric disorders where sigma receptors are implicated [1].
Synthetic Intermediate for CNS Agents
As an N-acetyl piperidine derivative, this compound can be deacetylated to yield the corresponding 4-(p-methylbenzoyl)piperidine, a key intermediate in the synthesis of CNS-active agents [2][3]. Its increased lipophilicity (XLogP3 = 1.9) relative to the unsubstituted analog may improve the drug-like properties of downstream candidates [3].
Membrane Interaction Probe for Lipophilicity Studies
The moderate lipophilicity (XLogP3 = 1.9) and neutral character (pKa indicates extremely weak basicity) make 1-acetyl-4-(p-methylbenzoyl)piperidine a suitable probe for studying passive membrane diffusion and non-specific binding in cellular assays, particularly when compared to more polar or charged analogs [3][4].
Analytical Reference Standard
Commercial availability at ≥95% purity and defined physicochemical properties enable its use as a reference standard for HPLC, LC-MS, and NMR method validation in pharmaceutical quality control and forensic toxicology laboratories .
Application
Selection Property
Validation Focus
Sigma receptor SAR probe design
Benzoylpiperidine core with p-methyl substitution
Direct σ1/σ2 binding assays; selectivity vs. off-targets
[1] Gitto, R., De Luca, L., Ferro, S., et al. (2011). Compounds comprising 4-benzoylpiperidine as a Sigma-1-selective ligand. US Patent Application US20110311447A1. View Source
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